REACTION_CXSMILES
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N[C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.N([O-])=O.[Na+].[F:16][B-](F)(F)F.[H+]>O>[F:16][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2 |f:1.2,3.4|
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Name
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|
Quantity
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23.5 g
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Type
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reactant
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Smiles
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NC=1C=NC2=CC=CC=C2C1
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Name
|
|
Quantity
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12.1 g
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Type
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reactant
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Smiles
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N(=O)[O-].[Na+]
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Name
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Quantity
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100 mL
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Type
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reactant
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Smiles
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F[B-](F)(F)F.[H+]
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Name
|
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Quantity
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20 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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the reaction mixture was thus stirred for 30 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The suspension was filtered
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Type
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FILTRATION
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Details
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spin-filtered
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Type
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WASH
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Details
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washed with 3 times 30 cm3 of ice-cold tetrafluoroboric acid, 50 cm3 of ice-cold ethanol and 4 times 30 cm3 of diethyl ether
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Type
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CUSTOM
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Details
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The solid was dried in a desiccator (2 kPa) in the region of 20° C.
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Type
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TEMPERATURE
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Details
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heated at a temperature in the region of 90° C. for 1 hour
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Duration
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1 h
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Type
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STIRRING
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Details
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with stirring
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Type
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TEMPERATURE
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Details
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After cooling to about 20° C.
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Type
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CUSTOM
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Details
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the phases of the reaction mass were separated
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Type
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WASH
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Details
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the insoluble oil was washed with 3 times 100 cm3 of toluene
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Type
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ADDITION
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Details
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which was basified by slow addition of sodium hydrogen carbonate so that the pH
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Type
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EXTRACTION
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Details
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The aqueous phase was extracted with 5 times 100 cm3 of diethyl ether
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Type
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WASH
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Details
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washed with twice 50 cm3 of water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 45° C
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Type
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CUSTOM
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Details
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was taken up in 50 cm3 of a 40-60° C. petroleum ether/ethyl acetate mixture (90/10 by volume)
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Type
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FILTRATION
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Details
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the insoluble material was filtered off
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Type
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WASH
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Details
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rinsed with twice 25 cm3 of a 40-60° C. petroleum ether/ethyl acetate mixture (90/10 by volume)
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Type
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CUSTOM
|
Details
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dried in a desiccator under reduced pressure (2 kPa) at a temperature in the region of 20° C
|
Type
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CONCENTRATION
|
Details
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The filtrate was concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C
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Type
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CUSTOM
|
Details
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The residue obtained
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Type
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CUSTOM
|
Details
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was purified by chromatography under atmospheric pressure, on a column of silica gel (particle size 20-45μ; diameter 5 cm; height 45 cm)
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Type
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WASH
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Details
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eluting with a 40-60° C. petroleum ether/ethyl acetate mixture (90/10 by volume)
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Type
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CUSTOM
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Details
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collecting 100-cm3 fractions
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Type
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CONCENTRATION
|
Details
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concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C
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Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=NC2=CC=CC=C2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |